![molecular formula C9H8N2O2 B1499670 2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid CAS No. 933736-80-2](/img/structure/B1499670.png)
2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Overview
Description
“2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid” is a chemical compound with the CAS Number: 933736-80-2. It has a molecular weight of 176.17 . The compound is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H8N2O2/c1-5-8(9(12)13)6-2-3-10-4-7(6)11-5/h2-4,11H,1H3,(H,12,13) .Physical and Chemical Properties Analysis
The compound is a solid at room temperature .Scientific Research Applications
Supramolecular Synthons in Crystal Engineering
2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is relevant in the study of supramolecular synthons, particularly in the context of crystal engineering. Research demonstrates the occurrence of carboxylic acid-pyridine supramolecular synthon V in heterocyclic acids, which is assembled by hydrogen bonds and controls self-assembly in crystal structures. This finding is significant for future crystal engineering strategies, offering insights into the correlation between molecular features and supramolecular arrangements in pyridine and pyrazine carboxylic acids (Peddy Vishweshwar, A. Nangia, & V. Lynch, 2002).
Molecular Structure and Crystal Packing
Another study focuses on the molecular structure and crystal packing of pyridine derivatives, highlighting the importance of hydrogen bonding and π-π electron interactions in the stabilization of molecular packing. This research provides valuable information on the structural aspects of pyridine carboxylic acids and their derivatives, contributing to the understanding of their properties and potential applications in material science and crystallography (R. Ramasubramanian, S. Kumaresan, R. Thomas, A. D. Stephen, & P. Kumaradhas, 2007).
Chemical Synthesis and Biological Activity
In the field of medicinal chemistry, derivatives of this compound, such as pyrrolopyridine analogs, have been synthesized and evaluated for their antibacterial activity. This research underscores the potential of these compounds in the development of new antibacterial agents, contributing to the ongoing search for novel therapeutic options (E. Toja, J. Kettenring, B. Goldstein, & G. Tarzia, 1986).
Safety and Hazards
The compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Mechanism of Action
Target of Action
The primary target of 2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play crucial roles in various biological processes, including organ development, cell proliferation and migration, and angiogenesis .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . This inhibition occurs when the compound binds to the receptors, preventing them from undergoing dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This action results in the suppression of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Biochemical Pathways
The inhibition of FGFRs by this compound affects several biochemical pathways. The most significant of these is the FGFR signaling pathway, which is involved in various types of cancers such as breast cancer, lung cancer, prostate cancer, bladder cancer, and liver cancer . By inhibiting this pathway, the compound can potentially slow down or halt the progression of these cancers .
Result of Action
The inhibition of FGFRs by this compound has been shown to have significant effects on cancer cells. In vitro studies have shown that the compound can inhibit cell proliferation and induce apoptosis in breast cancer cells . It also significantly inhibited the migration and invasion of these cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as it is recommended to be stored in a dry environment at room temperature
Properties
IUPAC Name |
2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-8(9(12)13)6-2-3-10-4-7(6)11-5/h2-4,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPJBJZTNULYLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40669115 | |
| Record name | 2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40669115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933736-80-2 | |
| Record name | 2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40669115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


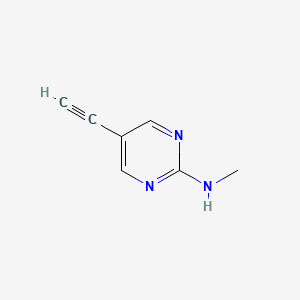
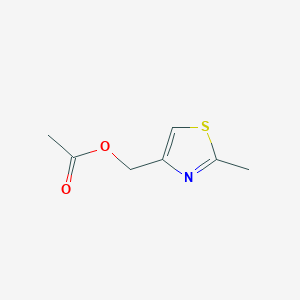

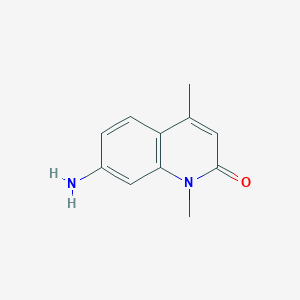
![4-hydrazinyl-3H-1,2,3-Triazolo[4,5-c]pyridine](/img/structure/B1499599.png)



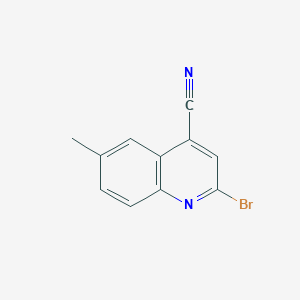
![1-acetyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1499613.png)
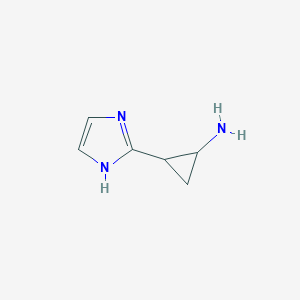
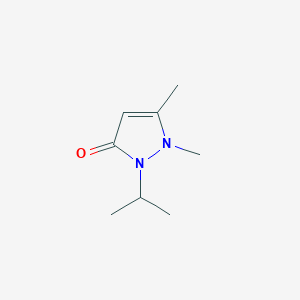
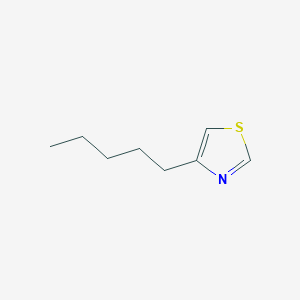
![5-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1499623.png)
